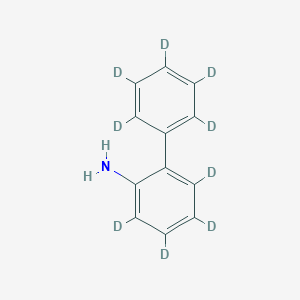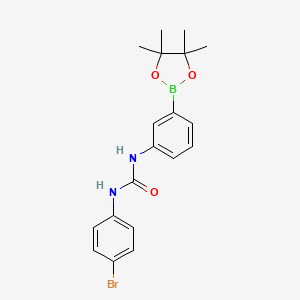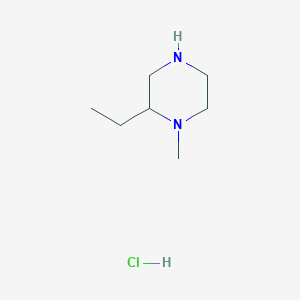
2-Aminobiphenyl-D9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobiphenyl-D9 is a deuterated form of 2-Aminobiphenyl, an organic compound with the formula C₁₂H₁₁N. It is an amine derivative of biphenyl and is used primarily in scientific research. The deuterated form, this compound, is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminobiphenyl-D9 can be synthesized through the hydrogenation of 2-nitrobiphenyl-D9. The reaction typically involves the use of a palladium catalyst under hydrogen gas. The process is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminobiphenyl-D9 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Produces nitroso and nitro derivatives.
Reduction: Produces biphenyl derivatives.
Substitution: Produces halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Aminobiphenyl-D9 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a substrate in various catalytic reactions and as a reference standard in analytical chemistry.
Biology: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.
Medicine: Investigated for its potential role in drug development and as a biomarker in toxicological studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminobiphenyl-D9 involves its interaction with various molecular targets and pathways. It is metabolized in vivo to form hydroxy conjugated derivatives, which are then excreted. The compound can form DNA adducts, leading to potential mutagenic and carcinogenic effects. The metabolic pathways involve enzymes such as cytochrome P450 and UDP-glucuronosyltransferases.
Comparación Con Compuestos Similares
2-Aminobiphenyl-D9 can be compared with other similar compounds such as:
4-Aminobiphenyl: Another amine derivative of biphenyl, known for its carcinogenic properties.
2-Nitrobiphenyl: The precursor to 2-Aminobiphenyl, used in the synthesis of various biphenyl derivatives.
2-Phenylaniline: A related compound with similar chemical properties but different applications.
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and research applications where isotopic labeling is required.
Propiedades
Número CAS |
344298-97-1 |
|---|---|
Fórmula molecular |
C12H11N |
Peso molecular |
178.28 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)aniline |
InChI |
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
TWBPWBPGNQWFSJ-LOIXRAQWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)





![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)




